Stigmasterol Stigmasterol Stigmasterol is a 3beta-sterol that consists of 3beta-hydroxystigmastane having double bonds at the 5,6- and 22,23-positions. It has a role as a plant metabolite. It is a 3beta-sterol, a stigmastane sterol, a 3beta-hydroxy-Delta(5)-steroid and a member of phytosterols. It derives from a hydride of a stigmastane.
Stigmasterol is a natural product found in Salvia miltiorrhiza, Erythrophleum fordii, and other organisms with data available.
Stigmasterol is a steroid derivative characterized by the hydroxyl group in position C-3 of the steroid skeleton, and unsaturated bonds in position 5-6 of the B ring, and position 22-23 in the alkyl substituent. Stigmasterol is found in the fats and oils of soybean, calabar bean and rape seed, as well as several other vegetables, legumes, nuts, seeds, and unpasteurized milk.
See also: Comfrey Root (part of); Saw Palmetto (part of); Plantago ovata seed (part of).
Brand Name: Vulcanchem
CAS No.: 83-48-7
VCID: VC21337279
InChI: InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20-,21-,23+,24+,25-,26+,27+,28+,29-/m1/s1
SMILES: CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C
Molecular Formula: C29H48O
Molecular Weight: 412.7 g/mol

Stigmasterol

CAS No.: 83-48-7

VCID: VC21337279

Molecular Formula: C29H48O

Molecular Weight: 412.7 g/mol

* For research use only. Not for human or veterinary use.

Stigmasterol - 83-48-7

Description

Stigmasterol is a phytosterol, a type of steroid derived from plants, belonging to the class of tetracyclic triterpenes. It is one of the most common plant sterols, found in various natural sources, including vegetable fats or oils from many plants such as soybeans, calabar beans, rape seeds, and various herbs . Stigmasterol plays a crucial role in maintaining the structure and physiology of cell membranes in plants .

Biological Activities

Stigmasterol has been found to have several biological activities:

  • Antiparasitic: It shows activity against parasites such as Trypanosoma congolense and Leishmania major .

  • Antifungal and Antibacterial: Stigmasterol exhibits antifungal and antibacterial properties, inhibiting the growth of certain microorganisms .

  • Immunomodulatory: It modulates immune responses by affecting cytokine secretion and immune cell activation .

Potential Applications

Stigmasterol is a promising molecule for drug development, particularly in cancer therapy. Its combination with other compounds or therapies, such as chemotherapy and immunotherapy, has shown potential in enhancing therapeutic effects . Additionally, stigmasterol is used as a precursor for synthesizing important hormones and vitamins .

Table 2: Biological Activities of Stigmasterol

ActivityTarget Organisms/SystemsEffects
AntiparasiticTrypanosoma congolense, Leishmania majorInhibits parasite growth
Antifungal and AntibacterialVarious microorganismsInhibits microbial growth
ImmunomodulatoryImmune cells and cytokinesModulates immune responses
CAS No. 83-48-7
Product Name Stigmasterol
Molecular Formula C29H48O
Molecular Weight 412.7 g/mol
IUPAC Name (3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20-,21-,23+,24+,25-,26+,27+,28+,29-/m1/s1
Standard InChIKey HCXVJBMSMIARIN-PHZDYDNGSA-N
Isomeric SMILES CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C
SMILES CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C
Canonical SMILES CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C
Melting Point 170 °C
Physical Description Solid
Solubility Very soluble in benzene, ethyl ether, ethanol
Soluble in the usual organic solvents
Synonyms Poriferasterol
Stigmasterol
Vapor Pressure 1.62X10-10 mm Hg at 25 °C (est)
Reference 1. Cabral CE, Klein MRST. Phytosterols in the Treatment of Hypercholesterolemia and Prevention of Cardiovascular Diseases. Arq Bras Cardiol. 2017 Nov;109(5):475-482. doi: 10.5935/abc.20170158. PMID: 29267628; PMCID: PMC5729784. 2. Ferrer A, Altabella T, Arró M, Boronat A. Emerging roles for conjugated sterols in plants. Prog Lipid Res. 2017 Jul;67:27-37. doi: 10.1016/j.plipres.2017.06.002. Epub 2017 Jun 27. PMID: 28666916. 3. Kangsamaksin T, Chaithongyot S, Wootthichairangsan C, Hanchaina R, Tangshewinsirikul C, Svasti J. Lupeol and stigmasterol suppress tumor angiogenesis and inhibit cholangiocarcinoma growth in mice via downregulation of tumor necrosis factor-α. PLoS One. 2017 Dec 12;12(12):e0189628. doi: 10.1371/journal.pone.0189628. PMID: 29232409; PMCID: PMC5726636. 4. Kametani T, Furuyama H. Synthesis of vitamin D3 and related compounds. Med Res Rev. 1987 Apr-Jun;7(2):147-71. doi: 10.1002/med.2610070202. PMID: 3033409. 5. Sundararaman P, Djerassi C. A convenient synthesis of progesterone from stigmasterol. J Org Chem. 1977 Oct 28;42(22):3633-4. doi: 10.1021/jo00442a044. PMID: 915584.
PubChem Compound 5280794
Last Modified Aug 15 2023

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